molecular formula C18H16ClFN6O B5176487 [4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone

[4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B5176487
M. Wt: 386.8 g/mol
InChI Key: KMDHQGDQAUWSJP-UHFFFAOYSA-N
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Description

The compound [4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone features a piperazine core linked to a 4-fluorophenyl group and a chlorophenyl ring substituted with a tetrazole moiety. The 4-fluorophenyl substituent likely improves lipophilicity and influences target binding, while the chloro group may modulate electronic effects.

Properties

IUPAC Name

[4-chloro-2-(tetrazol-1-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN6O/c19-13-1-6-16(17(11-13)26-12-21-22-23-26)18(27)25-9-7-24(8-10-25)15-4-2-14(20)3-5-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDHQGDQAUWSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The phenyl and piperazine moieties are then introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the tetrazole ring, phenyl group, and piperazine moiety makes it a candidate for the development of new drugs, particularly those targeting central nervous system disorders.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s structure suggests it may interact with specific biological targets, making it a candidate for drug development in areas such as anti-inflammatory, anti-cancer, and anti-viral therapies.

Industry

In industry, this compound is explored for its potential use in the development of new materials. Its unique chemical properties may contribute to the creation of advanced polymers or other materials with specialized functions.

Mechanism of Action

The mechanism of action of [4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. The phenyl and piperazine moieties contribute to the compound’s overall binding affinity and specificity, potentially modulating the activity of target proteins and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key structural analogs and their differentiating features are summarized below:

Compound Core Structure Substituents Key Functional Groups Biological Activity Reference
Target Compound Piperazine-linked methanone 4-Chloro-2-(tetrazol-1-yl)phenyl; 4-fluorophenyl Tetrazole, chloro, fluorophenyl Not explicitly reported (inferred from analogs)
Compound 3 () Piperazine-sulfonyl methanone 4-(Tetrazol-1-yl)phenyl; 4-chlorophenylsulfonyl Tetrazole, sulfonyl IC50 = 4.48 µM (MCF7 cells); antiproliferative
T-04 () Piperazine-sulfonyl methanone Cyclopenta[b]thiophen-2-yl; 4-fluorophenylsulfonyl Sulfonyl, fluorophenyl Not explicitly reported; synthesized for covalent inhibition studies
JNJ-42226314 () Piperazine-thiazole methanone Indol-5-yl; thiazole-2-carbonyl Thiazole, fluorophenyl MAGL inhibitor (CNS-targeted)
Herbicidal Derivatives () Piperazine-nitrobenzyl methanone 2-Nitrobenzyl; substituted phenyl Nitro, chloro, methyl Pre-emergence herbicidal activity (e.g., IC50 vs. Echinochloa crusgalli)
Key Observations:
  • Tetrazole vs. Sulfonyl Groups : Compound 3 () replaces the target compound’s chloro group with a sulfonyl moiety, enhancing antiproliferative activity (IC50 = 4.48 µM). Sulfonyl groups improve solubility and hydrogen-bonding capacity .
  • Fluorophenyl Position : The 4-fluorophenyl group in the target compound is conserved in T-04 () and JNJ-42226314 (), suggesting its role in optimizing pharmacokinetics or target affinity.
  • Diverse Applications: Minor structural changes lead to varied applications.
Physicochemical Data:
Compound Molecular Weight Melting Point Solubility Reference
Target Compound ~423.8 g/mol* Not reported Likely moderate (tetrazole enhances polarity)
Compound 3 () ~458.9 g/mol Not reported Improved via sulfonyl group
Herbicidal Derivatives () 400–500 g/mol 132–230°C Varies with substituents (e.g., nitro reduces solubility)

*Calculated based on structure.

Biological Activity

The compound 4-chloro-2-(1H-tetrazol-1-yl)phenyl[4-(4-fluorophenyl)piperazin-1-yl]methanone is a synthetic organic molecule notable for its complex structure, which integrates a tetrazole ring and a piperazine moiety. This unique combination suggests potential pharmacological applications, particularly in drug design. The biological activity of this compound is influenced by its structural features, including the presence of halogen substituents that can enhance its interaction with biological targets.

Structural Overview

The molecular formula of the compound is C17H17ClFN5OC_{17}H_{17}ClFN_5O, and its structure can be broken down as follows:

  • Tetrazole Ring : Contributes to its biological activity by acting as a bioisostere for carboxylic acids.
  • Piperazine Moiety : Known for its ability to interact with various receptors in the central nervous system (CNS).
  • Chloro and Fluoro Substituents : These groups enhance lipophilicity and may improve binding affinity to target proteins.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing tetrazole rings have shown activity against various bacterial strains, suggesting that 4-chloro-2-(1H-tetrazol-1-yl)phenyl[4-(4-fluorophenyl)piperazin-1-yl]methanone may possess similar effects.

Antitumor Activity

Research has demonstrated that compounds with piperazine and tetrazole functionalities can exhibit anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cell proliferation. For instance, structural analogs have shown IC50 values in the micromolar range against cancer cell lines, indicating potential efficacy in tumor suppression.

Compound NameStructural FeaturesBiological Activity
2-(1H-Tetrazol-1-yl)anilineContains a tetrazole ringAntimicrobial
4-FluorophenylsulfonamideSulfonamide groupAnticancer
Piperazine derivatives (e.g., 1-(4-fluorophenyl)piperazine)Piperazine moietyCNS activity

CNS Activity

The piperazine component is particularly relevant for CNS activity. Compounds with piperazine have been associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. The specific interactions of 4-chloro-2-(1H-tetrazol-1-yl)phenyl[4-(4-fluorophenyl)piperazin-1-yl]methanone with neurotransmitter receptors warrant further investigation.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies utilizing techniques such as molecular docking and binding assays can provide insights into how the compound interacts with specific biological macromolecules.

Case Studies

Several studies have explored compounds with similar structures:

  • Anticonvulsant Properties : A study on tetrazole derivatives revealed significant anticonvulsant effects, suggesting that similar compounds could be developed for seizure disorders.
  • Inhibition of Phosphodiesterases (PDE) : Research on related compounds indicated potent inhibition of PDE3A, which is crucial for cardiac function, hinting at cardiotonic potential for derivatives of this compound.

Q & A

Q. What are the key considerations for optimizing the synthetic yield of [4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone in multi-step reactions?

Methodological Answer:

  • Reaction Conditions : Use inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates like the tetrazole ring .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide or dichloromethane) enhance nucleophilic substitution efficiency during piperazine coupling .
  • Catalysts : Employ triethylamine as a base to facilitate amide bond formation between the tetrazole-containing phenyl group and the piperazine moiety .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and piperazine ring (δ ~2.5–3.5 ppm for N-CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ ion) and detects fragmentation patterns of the tetrazole group .
  • X-ray Diffraction (XRD) : Resolves crystal packing and confirms the spatial orientation of the tetrazole and fluorophenyl substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity data and in vivo efficacy studies for this compound?

Methodological Answer:

  • Orthogonal Assays : Use surface plasmon resonance (SPR) to validate binding kinetics alongside cell-based assays (e.g., cAMP modulation for GPCR targets) .
  • Pharmacokinetic Profiling : Assess bioavailability and blood-brain barrier penetration via LC-MS/MS to explain discrepancies in efficacy .
  • Metabolite Identification : Use hepatocyte microsomal studies to detect active/inactive metabolites that may influence in vivo outcomes .

Q. What computational strategies are employed to model the interaction between the tetrazole moiety and biological targets?

Methodological Answer:

  • Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to predict binding poses of the tetrazole group with catalytic residues (e.g., in kinases or GPCRs) .
  • Quantum Mechanics (QM) : Calculate partial charges of the tetrazole ring to refine force field parameters in molecular dynamics (MD) simulations .
  • Free Energy Perturbation (FEP) : Quantify the energetic contribution of the tetrazole's hydrogen-bonding capability to binding affinity .

Q. How to design experiments to assess the metabolic stability influenced by the fluorophenyl group?

Methodological Answer:

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and monitor depletion via LC-MS. Compare half-life (t1/2t_{1/2}) with non-fluorinated analogs .
  • Isotope Labeling : Synthesize a 19^{19}F-labeled analog to track metabolic pathways using 19^{19}F NMR .
  • Enzyme Inhibition Studies : Test cytochrome P450 (CYP) inhibition to evaluate drug-drug interaction risks linked to fluorophenyl metabolism .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the compound’s thermal stability during DSC analysis?

Methodological Answer:

  • Sample Preparation : Ensure uniform crystallinity by recrystallizing the compound from a single solvent (e.g., ethanol) to avoid polymorphic variations .
  • Controlled Heating Rates : Use slow heating rates (e.g., 5°C/min) in DSC to detect subtle phase transitions or decomposition events .
  • Complementary Techniques : Pair DSC with thermogravimetric analysis (TGA) to distinguish between melting and decomposition processes .

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